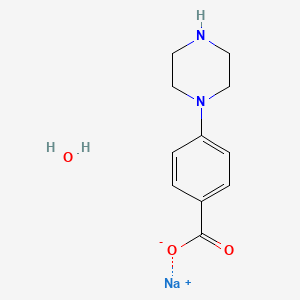![molecular formula C18H18N4O B6136017 2-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}pyridine](/img/structure/B6136017.png)
2-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}pyridine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as PPOP and has been the subject of extensive research in recent years.
作用機序
PPOP acts as a positive allosteric modulator of nAChRs, which are ion channels that are involved in various physiological processes, including learning, memory, and attention. PPOP binds to a specific site on nAChRs, which enhances the activity of these receptors and leads to an increase in the release of various neurotransmitters in the brain.
Biochemical and Physiological Effects:
PPOP has been found to have various biochemical and physiological effects, including an increase in the release of dopamine, acetylcholine, and glutamate in the brain. These effects have been associated with an improvement in cognitive function, memory, and attention.
実験室実験の利点と制限
One of the main advantages of PPOP is its selectivity for nAChRs, which makes it a useful tool for studying the function of these receptors in the brain. However, one of the limitations of PPOP is its low solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for research on PPOP, including the development of new drug molecules based on its scaffold, the study of its effects on other neurotransmitter systems in the brain, and the investigation of its potential use as a therapeutic agent for various diseases. Additionally, further research is needed to understand the mechanism of action of PPOP and its effects on various physiological processes in the brain.
合成法
The synthesis of PPOP involves a multistep process that includes the reaction of 2-bromopyridine with sodium hydride, followed by the reaction of the resulting compound with 1-(3-phenyl-1,2,4-oxadiazol-5-yl)methylpyrrolidine. This reaction results in the formation of PPOP, which is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
PPOP has been found to have potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, PPOP has been studied for its potential use as a tool to study the function of nicotinic acetylcholine receptors (nAChRs) in the brain. In pharmacology, PPOP has been studied for its potential use as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In medicinal chemistry, PPOP has been studied for its potential use as a scaffold for the development of new drug molecules.
特性
IUPAC Name |
3-phenyl-5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-2-7-14(8-3-1)18-20-17(23-21-18)13-22-12-6-10-16(22)15-9-4-5-11-19-15/h1-5,7-9,11,16H,6,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBOXGYFNQUYMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=NC(=NO2)C3=CC=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-(2-furyl)propanamide](/img/structure/B6135936.png)
![2-[(3-bromobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B6135951.png)
![4-(3-fluorobenzyl)-3-{2-[4-(2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6135961.png)
![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B6135963.png)
![ethyl 4-({[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B6135975.png)
![ethyl 1-[2-(1H-imidazol-2-yl)benzoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6135981.png)

![2-[4-(2,4-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6135994.png)
![3-(1,3-benzodioxol-5-yl)-N-[(1-hydroxycyclohexyl)methyl]-3-phenylpropanamide](/img/structure/B6136002.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6136015.png)
![5-{[(6-cyano-1,3-benzodioxol-5-yl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B6136023.png)
![N-(1-{1-[2-(1-cyclohexen-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B6136026.png)
![4-[(2-bromobenzyl)oxy]-N'-(1H-indol-3-ylmethylene)benzohydrazide](/img/structure/B6136031.png)